trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol
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Overview
Description
trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol: is a chemical compound with the molecular formula C21H27NO and a molecular weight of 309.45 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with a bis(phenylmethyl)amino group and a methanol group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol typically involves the reaction of cyclohexanone with benzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield various reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Reduced amines or alcohols.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic synthesis reactions .
Biology: In biological research, this compound can be used to study the interactions of cyclohexane derivatives with biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol involves its interaction with various molecular targets. The bis(phenylmethyl)amino group can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclohexane ring provides a rigid structure that can influence the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
- trans-4-[Bis(phenylmethyl)amino]cyclohexanol
- trans-4-[Bis(phenylmethyl)amino]cyclohexanone
- trans-4-[Bis(phenylmethyl)amino]cyclohexane
Uniqueness: trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol is unique due to the presence of both the bis(phenylmethyl)amino group and the methanol group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[4-(dibenzylamino)cyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-17-20-11-13-21(14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10,20-21,23H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZFHMPDCNIBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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